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An In-Depth Technical Guide to the Biological Profile of Methyl (2R)-2-(4-

hydroxyphenoxy)propanoate

Abstract
Methyl (2R)-2-(4-hydroxyphenoxy)propanoate, a key chiral intermediate, holds a significant

position in the agrochemical industry as a precursor to the aryloxyphenoxypropionate (AOPP)

class of herbicides.[1][2] Its biological significance is primarily defined by the herbicidal activity

of its derivatives, which function as potent and selective inhibitors of the acetyl-CoA

carboxylase (ACCase) enzyme in graminaceous plants.[3][4][5] This inhibition disrupts fatty

acid biosynthesis, leading to a cascade of events culminating in membrane dysfunction and

cell death.[3][6] While its role in herbicide synthesis is well-established, the inherent structural

motifs of this molecule—a phenolic ring and a propionate ester group—suggest a broader, yet

largely unexplored, potential for other biological activities. This guide provides a comprehensive

analysis of the established herbicidal mechanism of action stemming from this core structure,

details the experimental protocols for its evaluation, and explores the prospective antimicrobial

and anticancer activities based on structure-activity relationships with analogous compounds.
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The precise stereochemistry of this compound is critical, as the biological activity of the

resulting herbicides is almost exclusively associated with the (R)-enantiomer.[7]

Parameter Value

IUPAC Name methyl (2R)-2-(4-hydroxyphenoxy)propanoate[8]

Synonyms
Methyl (R)-(+)-2-(4-hydroxyphenoxy)propionate,

(R)-HPPA Methyl Ester

CAS Number 96562-58-2[8][9]

Molecular Formula C₁₀H₁₂O₄[8]

Molecular Weight 196.20 g/mol [8]

Appearance White to off-white crystalline powder

Significance as a Chiral Intermediate
In the field of agrochemicals, enantiomeric purity is paramount for maximizing efficacy and

minimizing off-target effects and environmental load. Methyl (2R)-2-(4-

hydroxyphenoxy)propanoate serves as a foundational chiral building block.[2] Its (R)-

configuration is essential for the high-affinity binding to the target site on the ACCase enzyme.

The corresponding (S)-enantiomer is largely inactive, making stereoselective synthesis a

critical aspect of producing commercially viable herbicides like fluazifop-butyl and quizalofop-

ethyl.[7][10]

Synthetic Strategy Workflow
The synthesis of the title compound is typically achieved via the esterification of its

corresponding carboxylic acid, (R)-2-(4-hydroxyphenoxy)propionic acid (HPPA).[11][12] This

precursor itself can be synthesized through several routes, often starting from hydroquinone.

[13] The direct esterification is a robust and scalable method to produce the final intermediate

with high purity.[11]
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Caption: General synthetic workflow for Methyl (2R)-2-(4-hydroxyphenoxy)propanoate.

Protocol: Acid-Catalyzed Esterification of (R)-HPPA
This protocol describes a standard laboratory procedure for the synthesis of the title

compound. The choice of an acid catalyst and an excess of alcohol drives the equilibrium

towards the ester product, as described in established methodologies.[11]

Reaction Setup: To a solution of (R)-2-(4-hydroxyphenoxy)propionic acid (1.0 mol) in

methanol (5.0 mol, excess), add a distillable acid catalyst such as hydrogen chloride (0.01-

0.05 mol) while stirring in a flask equipped with a reflux condenser.

Esterification: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. The

progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-

Performance Liquid Chromatography (HPLC).

Solvent Removal: After the reaction is complete, remove the excess methanol and volatile

catalyst under reduced pressure using a rotary evaporator.
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Work-up (Optional Second Stage): For achieving purity greater than 99%, a second

esterification stage can be performed by adding fresh methanol to the crude product and

refluxing for another 2-4 hours, followed by solvent removal.[11]

Purification: The resulting crude ester is dissolved in a suitable organic solvent like ethyl

acetate and washed with a saturated sodium bicarbonate solution to remove any unreacted

acid, followed by a brine wash.

Final Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and

concentrated in vacuo to yield the final product, Methyl (2R)-2-(4-

hydroxyphenoxy)propanoate.

Characterization: Confirm the structure and purity using NMR, IR, and mass spectrometry.

[14]

Primary Biological Activity: Herbicidal Action
The compound is a direct precursor to aryloxyphenoxypropionate (AOPP) herbicides, a class

renowned for their selective, post-emergence control of grass weeds in broad-leaved crops.[1]

Core Mechanism: Inhibition of Acetyl-CoA Carboxylase
(ACCase)
The primary mode of action for AOPP herbicides is the potent inhibition of the Acetyl-CoA

Carboxylase (ACCase) enzyme.[3][4] ACCase is a biotin-dependent enzyme that catalyzes the

irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, which is the rate-limiting step

in the de novo biosynthesis of fatty acids.[3][6] By blocking this crucial step, AOPPs effectively

halt the production of the lipids necessary for building and maintaining cell membranes, leading

to a rapid cessation of growth and eventual death of the plant.[3]

Signaling Pathway: Disruption of Fatty Acid Synthesis
The inhibition of ACCase by AOPP herbicides occurs specifically in the chloroplasts of

susceptible grass species. This targeted disruption starves the plant of essential fatty acids

required for cell division, cuticle formation, and energy storage.
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Caption: Inhibition of ACCase by AOPP herbicides disrupts the fatty acid pathway.

Secondary Mechanism: Induction of Oxidative Stress
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Beyond direct enzyme inhibition, AOPP herbicides can also induce oxidative stress.[3][6] The

disruption of lipid metabolism can lead to the generation of reactive oxygen species (ROS). An

excess of ROS can cause widespread oxidative damage to cellular macromolecules, including

proteins, DNA, and membrane lipids, accelerating cell death.[3]

Experimental Protocol: In Vitro ACCase Inhibition Assay
This protocol provides a framework for quantifying the inhibitory potential of AOPP herbicides

derived from the title compound. The assay measures the incorporation of ¹⁴C from NaH¹⁴CO₃

into an acid-stable fraction (malonyl-CoA).

Enzyme Extraction: Isolate ACCase from the young leaf tissue of a susceptible grass

species (e.g., Echinochloa crusgalli). Homogenize the tissue in an extraction buffer and

partially purify the enzyme through ammonium sulfate precipitation and size-exclusion

chromatography.

Assay Preparation: Prepare a reaction mixture containing buffer (e.g., Tricine-KOH, pH 8.0),

ATP, MgCl₂, acetyl-CoA, and the extracted enzyme solution.

Inhibitor Addition: Add the test compound (AOPP herbicide) at various concentrations

(typically from 1 nM to 100 µM) to the reaction mixture. Include a control with no inhibitor.

Reaction Initiation: Start the reaction by adding NaH¹⁴CO₃. Incubate at 30-34°C for 10-15

minutes.

Reaction Termination: Stop the reaction by adding concentrated HCl. This acidifies the

mixture, terminating the enzymatic reaction and removing unreacted ¹⁴CO₂.

Quantification: Transfer an aliquot of the reaction mixture to a scintillation vial, evaporate to

dryness, and add a scintillation cocktail. Measure the radioactivity using a liquid scintillation

counter.

Data Analysis: Calculate the rate of ACCase activity for each inhibitor concentration relative

to the control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce

enzyme activity by 50%) by plotting the data and fitting to a dose-response curve.

Data Presentation: Comparative ACCase Inhibition
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The following table presents representative IC₅₀ values for commercial AOPP herbicides

against ACCase from different species, illustrating their potency.

Herbicide (AOPP) Target Species ACCase IC₅₀ (nM) Reference

Quizalofop-p-ethyl Echinochloa crusgalli ~30-60 [4]

Haloxyfop-P-methyl Setaria viridis ~40-70 [4]

Fluazifop-P-butyl Digitaria sanguinalis ~50-90 [4]

Prospective Biological Activities: An Exploratory
Analysis
The structural features of Methyl (2R)-2-(4-hydroxyphenoxy)propanoate suggest potential for

bioactivity beyond its role as an agrochemical intermediate. The phenolic hydroxyl group and

the propionate ester are common pharmacophores in various therapeutic agents.

Potential Antimicrobial Activity
Rationale: Propionic acid and its derivatives are known to possess antimicrobial properties.[15]

Furthermore, phenolic compounds can exert antimicrobial effects by disrupting bacterial cell

integrity.[16] Therefore, it is plausible that the title compound or its derivatives could exhibit

activity against pathogenic microbes.

Mechanistic Hypothesis: Membrane Disruption Phenolic compounds can intercalate into the

bacterial cell membrane's lipid bilayer. This insertion can disrupt membrane fluidity and

integrity, leading to increased permeability, leakage of vital intracellular contents (ions, ATP,

nucleic acids), and ultimately, cell death.[16]
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Caption: Postulated mechanism of bacterial cell membrane disruption by phenolic compounds.

Experimental Workflow: Antimicrobial Susceptibility Testing A standard workflow to determine

the Minimum Inhibitory Concentration (MIC) is the broth microdilution method.

Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g.,

Staphylococcus aureus, Escherichia coli) corresponding to ~1.5 x 10⁶ CFU/mL.[17]
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Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter

plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

Inoculation: Inoculate each well with the prepared microbial suspension. Include positive

(microbe, no compound) and negative (medium only) controls.

Incubation: Incubate the plate at 37°C for 18-24 hours.

Result Determination: The MIC is the lowest concentration of the compound that completely

inhibits visible growth of the microorganism.[16]

Potential Anticancer Activity
Rationale: Numerous natural and synthetic compounds containing phenolic and carboxylic

acid/ester moieties exhibit anticancer and antioxidant properties.[18][19] For instance,

derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated promising activity

against non-small cell lung cancer cells, coupled with antioxidant effects.[18]

Experimental Protocol: In Vitro Cytotoxicity (MTT) Assay

Cell Culture: Seed human cancer cells (e.g., A549 lung carcinoma, MCF-7 breast carcinoma)

into a 96-well plate and allow them to adhere overnight.

Compound Treatment: Treat the cells with serial dilutions of the test compound for 48-72

hours.

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial

dehydrogenases will reduce the yellow MTT to purple formazan crystals.

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan

crystals.

Absorbance Reading: Measure the absorbance of the solution at ~570 nm using a

microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Determine the IC₅₀ value (concentration causing 50% inhibition of cell growth).
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Conclusion & Future Directions
Methyl (2R)-2-(4-hydroxyphenoxy)propanoate is a compound of significant industrial

importance, serving as a cornerstone for the synthesis of highly effective AOPP herbicides. Its

biological relevance is firmly rooted in the ability of its derivatives to inhibit ACCase, a validated

and critical target in graminaceous weeds.

The true potential of this molecular scaffold, however, may be broader. The exploratory

analysis presented here suggests plausible, albeit unproven, antimicrobial and anticancer

activities. Future research should focus on:

Derivative Synthesis: Synthesizing a library of analogs by modifying the phenolic ring and

the ester group to optimize potential antimicrobial or anticancer efficacy.

In Vitro Screening: Systematically screening the parent compound and its new derivatives

against a diverse panel of bacterial, fungal, and cancer cell lines.

Mechanistic Studies: For any active compounds identified, elucidating the precise

mechanism of action through advanced cellular and molecular biology techniques.

By leveraging the well-established chemistry of this compound and applying it to new biological

questions, researchers may unlock novel therapeutic applications for this versatile chemical

scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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